molecular formula C12H10O3 B3060628 2-(Ethoxymethylene)indane-1,3-dione CAS No. 59117-83-8

2-(Ethoxymethylene)indane-1,3-dione

Cat. No.: B3060628
CAS No.: 59117-83-8
M. Wt: 202.21 g/mol
InChI Key: QBJNVZNTAUXLHG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Ethoxymethylene)indane-1,3-dione typically involves the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions. This reaction produces an intermediate, which is then further processed to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(Ethoxymethylene)indane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. For instance, the compound can be converted to its corresponding alcohol or ketone derivatives under specific conditions . Major products formed from these reactions include various substituted indane-1,3-dione derivatives, which have their own unique applications.

Scientific Research Applications

2-(Ethoxymethylene)indane-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylene)indane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s active methylene group makes it an excellent candidate for association with electron donors through Knoevenagel reactions . This interaction facilitates the formation of complex molecular structures, which can then exert specific biological or chemical effects.

Comparison with Similar Compounds

2-(Ethoxymethylene)indane-1,3-dione is similar to other indane-1,3-dione derivatives, such as indanone and its various substituted forms. its unique ethoxymethylene group provides distinct chemical properties that make it more suitable for certain applications. For example, while indanone is commonly used in the design of biologically active compounds, this compound is more frequently used in industrial applications such as dye production and photopolymerization .

Similar Compounds

Properties

IUPAC Name

2-(ethoxymethylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-2-15-7-10-11(13)8-5-3-4-6-9(8)12(10)14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJNVZNTAUXLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366244
Record name 2-(ETHOXYMETHYLENE)INDANE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59117-83-8
Record name 2-(ETHOXYMETHYLENE)INDANE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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